![molecular formula C14H16N4O4S B5107867 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline
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Overview
Description
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, also known as MNQ, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it has been suggested that 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may also interfere with the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit antibacterial and antifungal activity. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit high potency against cancer cells. However, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. One direction is to further investigate the mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. Another direction is to optimize the synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline to increase its yield and purity. Additionally, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied in combination with other compounds to enhance its therapeutic properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Conclusion:
In conclusion, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory properties. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, including investigating its mechanism of action and optimizing its synthesis method. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Synthesis Methods
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline can be synthesized by reacting 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthraniloyl chloride. This intermediate is then reacted with N-methylpiperazine and dimethylsulfate to form the final product, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. The synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been studied for its potential therapeutic properties against various diseases. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been studied for its antibacterial and antifungal properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
8-(4-methylsulfonylpiperazin-1-yl)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(21,22)17-9-7-16(8-10-17)13-5-4-12(18(19)20)11-3-2-6-15-14(11)13/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYUMHNGPWTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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